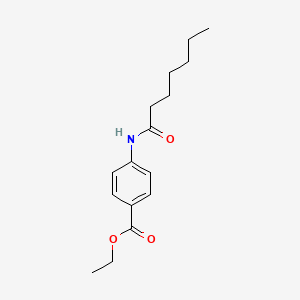
Ethyl 4-(heptanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(heptanoylamino)benzoate: is an organic compound that belongs to the class of benzoates It is an ester formed from the reaction of 4-(heptanoylamino)benzoic acid and ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(heptanoylamino)benzoate typically involves the esterification of 4-(heptanoylamino)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-(heptanoylamino)benzoic acid+ethanolacid catalystEthyl 4-(heptanoylamino)benzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(heptanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(heptanoylamino)benzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Hydrolysis: 4-(heptanoylamino)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-(heptanoylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed ester hydrolysis. It can also serve as a probe to investigate the interactions between esters and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. Its structural features may be exploited to design new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as a plasticizer, a component in coatings, and as an additive in various formulations to enhance product performance.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(heptanoylamino)benzoate depends on its specific application. In the context of enzyme-catalyzed hydrolysis, the compound acts as a substrate that binds to the active site of the enzyme. The enzyme then catalyzes the cleavage of the ester bond, resulting in the formation of 4-(heptanoylamino)benzoic acid and ethanol. The molecular targets and pathways involved in this process include the active site residues of the enzyme that facilitate the nucleophilic attack on the ester bond.
Comparación Con Compuestos Similares
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a heptanoylamino group. It is commonly used as a local anesthetic.
Ethyl 4-(butylamino)benzoate: Another similar compound with a butylamino group. It is used in chemical synthesis and has applications in the pharmaceutical industry.
Uniqueness: Ethyl 4-(heptanoylamino)benzoate is unique due to its heptanoylamino group, which imparts distinct physicochemical properties and potential biological activities. This structural feature may influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
ethyl 4-(heptanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-3-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20-4-2/h9-12H,3-8H2,1-2H3,(H,17,18) |
Clave InChI |
IXFSWSDRYDZLOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)

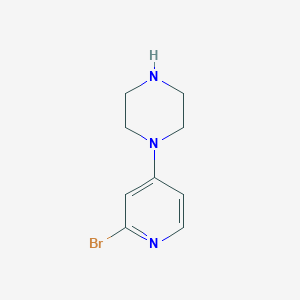

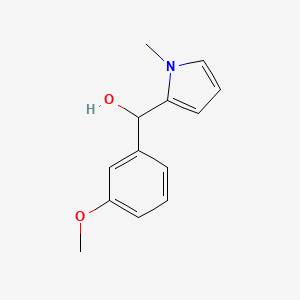
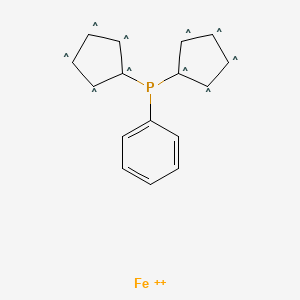
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
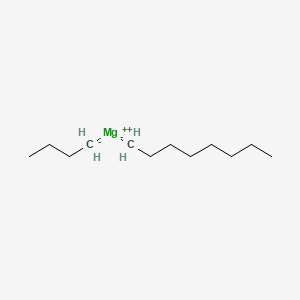
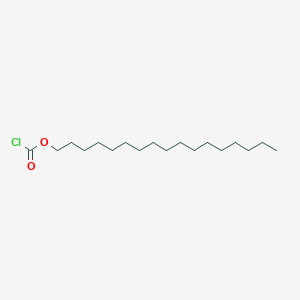
![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
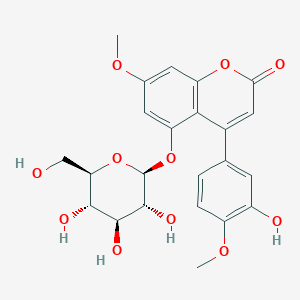
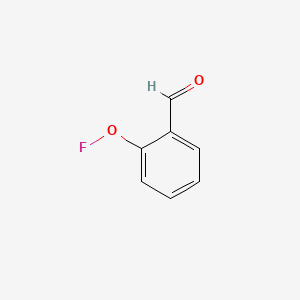
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
